4-Methylbenzenesulfonic acid; methyl carbamimidate is classified under organic compounds, specifically as a sulfonic acid derivative. The compound consists of a 4-methylbenzenesulfonic acid moiety attached to a methyl carbamimidate group. It is recognized for its utility in various chemical reactions and as an intermediate in organic synthesis.
The synthesis of 4-methylbenzenesulfonic acid; methyl carbamimidate can be achieved through several methods:
The molecular structure of 4-methylbenzenesulfonic acid; methyl carbamimidate features:
4-Methylbenzenesulfonic acid; methyl carbamimidate participates in various chemical reactions:
The mechanism of action for 4-methylbenzenesulfonic acid; methyl carbamimidate primarily involves:
4-Methylbenzenesulfonic acid; methyl carbamimidate has several scientific applications:
The compound is formally designated as 4-methylbenzenesulfonic acid; methyl carbamimidate in IUPAC nomenclature, reflecting its dual-component ionic structure. The molecular formula C₉H₁₄N₂O₄S (molecular weight: 246.29 g/mol) arises from the combination of two distinct moieties:
The formula confirms a 1:1 stoichiometric salt, evidenced by the proton transfer from the sulfonic acid group to the carbamimidate nitrogen. Key mass contributions include:
Table 1: Atomic Composition Analysis
| Element | Atom Count | Mass Contribution (g/mol) |
|---|---|---|
| Carbon | 9 | 108.09 |
| Hydrogen | 14 | 14.11 |
| Nitrogen | 2 | 28.01 |
| Oxygen | 4 | 64.00 |
| Sulfur | 1 | 32.06 |
| Total | - | 246.29 |
This compound holds the CAS Registry Number 7356-58-3, uniquely identifying it across chemical databases [2] [3]. Isomeric specifications include:
Synonyms include O-Methylisourea p-Toluenesulfonate and NSC 64951, though these are non-IUPAC variants [2].
The compound exhibits a unique hybrid structure:
Sulfonic Acid Component
Carbamimidate Component
Synergistic Effects
The canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=[NH2+])N precisely encodes this hybrid structure [2].
Structural Elucidation & Bonding Architecture
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: